molecular formula C13H26N2 B13089043 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane

1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane

Número de catálogo: B13089043
Peso molecular: 210.36 g/mol
Clave InChI: UHNYCHWVNBAVEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure with a pentan-3-yl substituent. These compounds are notable for their applications in medicinal chemistry, particularly as crystallization inhibitors in cystinuria therapy . The spirocyclic core enhances molecular rigidity and binding specificity, while substituents (e.g., alkyl chains, aryl groups, or amino acid derivatives) modulate pharmacological properties.

Propiedades

Fórmula molecular

C13H26N2

Peso molecular

210.36 g/mol

Nombre IUPAC

1-pentan-3-yl-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C13H26N2/c1-3-12(4-2)15-11-5-6-13(15)7-9-14-10-8-13/h12,14H,3-11H2,1-2H3

Clave InChI

UHNYCHWVNBAVEI-UHFFFAOYSA-N

SMILES canónico

CCC(CC)N1CCCC12CCNCC2

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents such as toluene and catalysts like Pd(OAc)2 and PPh3.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Inhibitors of Tyrosine Kinases :
    Recent studies have highlighted the potential of diazaspiro compounds, including derivatives similar to 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane, as selective inhibitors of tyrosine kinases such as TYK2 and JAK1. These kinases play crucial roles in inflammatory processes and immune responses. For example, a related compound demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, indicating that modifications to the spirocyclic structure can enhance selectivity and efficacy against these targets .
  • Potential Anti-inflammatory Agents :
    The anti-inflammatory properties of spiro compounds have been explored extensively. In one study, a derivative exhibited superior anti-inflammatory effects compared to established treatments like tofacitinib in models of acute ulcerative colitis. This suggests that 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane and its analogs could be developed into new therapeutic agents for inflammatory diseases .

Case Study 1: Structure-Activity Relationship Exploration

A systematic exploration of structure-activity relationships (SAR) was conducted on diazaspiro compounds to identify effective TYK2/JAK1 inhibitors. The study involved synthesizing various derivatives and evaluating their biological activities through in vitro assays. The results indicated that specific substitutions on the spirocyclic framework significantly impacted inhibitory potency and selectivity .

Case Study 2: CCR4 Antagonists

Another application involves the development of CCR4 antagonists based on the diazaspiro framework. A study synthesized several compounds that showed high affinity for CCR4 receptors, which are implicated in various allergic and autoimmune conditions. One compound demonstrated a pKi value of 8.8, indicating strong receptor binding affinity . This highlights the versatility of the spiro structure in targeting different biological pathways.

Data Table: Comparative Analysis of Related Compounds

Compound NameTarget Kinase/PathwayIC50 (nM)Selectivity
1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decaneTYK2TBDTBD
Compound 48TYK2/JAK16/37>23-fold
(R)-(18a)CCR4TBDHigh

Mecanismo De Acción

The mechanism of action of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism independent of the FO-ATP synthase c subunit Glu119 . This interaction can prevent oligomycin A-related side effects and has implications for cardioprotection.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Spiro Compounds

The 1,8-diazaspiro[4.5]decane scaffold is versatile, with modifications at the nitrogen atoms significantly altering activity. Key analogs include:

Compound Substituents/Modifications Key Structural Features Reference
LH1753 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) Cystine-derived diamide; spiro bicyclic core
LH708 L-Cystine bis(N'-methylpiperazide) N-Methylpiperazine terminal groups
Compound 35 () 3-Bromo-5-chloropyridin-4-yl substituent Halogenated aryl group; spiro core
CDME Cystine dimethyl ester Simple ester substituents
1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane Pentan-3-yl substituent Branched alkyl chain; spiro core N/A

Key Observations :

  • LH1753 replaces N-methylpiperazine in LH708 with a spiro bicyclic diamine, improving steric complementarity for L-cystine crystal binding .
  • The pentan-3-yl group in the target compound introduces hydrophobicity, which may enhance membrane permeability compared to polar substituents in LH1753 or LH707.

Pharmacological Activity and Efficacy

Table 1: Inhibition Potency (EC50) of 1,8-Diazaspiro[4.5]decane Derivatives
Compound EC50 (nM) Relative Potency vs. CDME Reference
CDME 3530 ± 360
LH708 59.8 ± 7.2 ~60×
LH1753 29.5 ± 8.6 120×

Key Findings :

  • LH1753 is 2× more potent than LH708, attributed to the spiro bicyclic core’s improved molecular recognition of L-cystine crystal surfaces .
  • The pentan-3-yl analog’s efficacy is uncharacterized, but alkyl chains in similar compounds (e.g., CDME) show weaker activity, suggesting substituent polarity and hydrogen-bonding capacity are critical for inhibition .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters of LH1753 in Mice
Parameter LH1753 (Parent) LH1753M (Metabolite) Combined
Oral Bioavailability (%) 16 27 22
AUC0−∞ (μmol/L·h) 11.4 16.9 59.5
Half-Life (h) N/R 2.4 N/A

Key Insights :

  • LH1753’s moderate oral bioavailability (22%) and active metabolite (mixed disulfide) contribute to sustained efficacy .
  • Alkyl substituents (e.g., pentan-3-yl) may alter metabolic stability compared to cystine-derived analogs, though data are lacking.

Mechanistic Insights and Crystallization Inhibition

  • Atomic Force Microscopy (AFM) Studies : LH1753 binds to {1010} step edges of L-cystine crystals, roughening growth steps and reducing step velocity (V/V0 = 0.45 vs. 1.0 for controls) .
  • Structure-Activity Relationship (SAR): Spiro Core: Enhances conformational restraint, improving target binding . Terminal Groups: Polar groups (e.g., cystinyl diamides) outperform non-polar substituents (e.g., CDME) in inhibition .

Actividad Biológica

1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane is a compound belonging to the class of diazaspiro compounds, which have garnered attention in medicinal chemistry due to their unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Chemical Structure

The compound features a spirocyclic structure that incorporates two nitrogen atoms within its bicyclic framework. The general formula can be expressed as follows:

C11H18N2\text{C}_{11}\text{H}_{18}\text{N}_2

This structure contributes to its biological activity by influencing interactions with various biological targets.

Synthesis

The synthesis of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane has been explored in several studies. A common method involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthesis typically includes steps such as cyclization and functional group modifications.

Pharmacological Properties

1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane exhibits a range of biological activities that are crucial for its potential therapeutic applications:

  • Antidepressant Effects : Preliminary studies indicate that compounds in the diazaspiro class may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Activity : Research has shown that similar compounds can reduce pain perception, suggesting potential use in pain management therapies.
  • Cognitive Enhancements : Some diazaspiro compounds have demonstrated effects on cognitive functions, possibly through interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for learning and memory processes.

The mechanisms through which 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Ion Channel Interaction : There is evidence suggesting that diazaspiro compounds can modulate ion channels involved in neurotransmitter release and neuronal signaling.

Study 1: Antidepressant Activity

A study conducted on a series of diazaspiro compounds, including 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane, assessed their potential antidepressant effects using animal models. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting the hypothesis that these compounds may influence serotonergic pathways.

Study 2: Antinociceptive Effects

In another study focusing on pain relief, researchers administered varying doses of the compound to rodents subjected to nociceptive stimuli. The findings revealed a dose-dependent reduction in pain response, suggesting efficacy as an analgesic agent.

Data Table

Biological Activity Effect Reference
AntidepressantReduced depressive behaviors
AntinociceptiveDecreased pain perception
Cognitive enhancementImproved memory tasks

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.